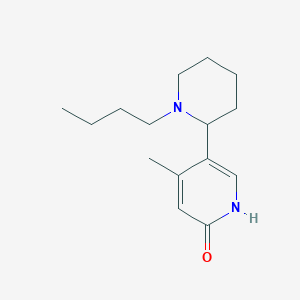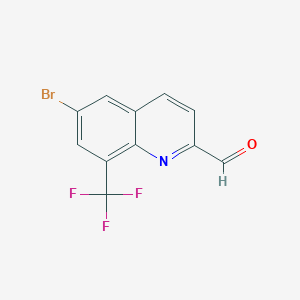
6-Bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde is a chemical compound with the molecular formula C11H5BrF3NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine, trifluoromethyl, and carbaldehyde groups in its structure makes it a valuable compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde typically involves the bromination of 8-(trifluoromethyl)quinoline followed by formylation The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and formylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).
Major Products Formed
Oxidation: 6-Bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid.
Reduction: 6-Bromo-8-(trifluoromethyl)quinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of fluorescent probes and bioactive compounds.
Medicine: Investigated for its potential as an intermediate in the synthesis of drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins or other biomolecules, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-8-(trifluoromethyl)quinoline: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
4-Bromo-2,8-bis(trifluoromethyl)quinoline: Contains an additional trifluoromethyl group, which can further enhance its lipophilicity and biological activity.
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline: Contains a chlorine atom, which can alter its reactivity and interaction with biological targets.
Uniqueness
6-Bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde is unique due to the presence of both the bromine and aldehyde groups, which provide versatile reactivity in various chemical reactions. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C11H5BrF3NO |
|---|---|
Peso molecular |
304.06 g/mol |
Nombre IUPAC |
6-bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H5BrF3NO/c12-7-3-6-1-2-8(5-17)16-10(6)9(4-7)11(13,14)15/h1-5H |
Clave InChI |
CRRYIMOYSBYZPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C(C=C(C=C21)Br)C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13001259.png)
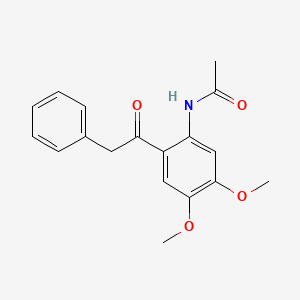
![6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13001279.png)
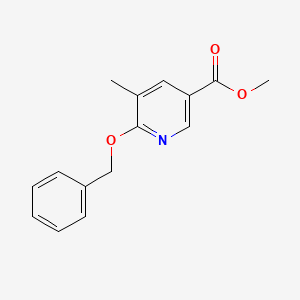

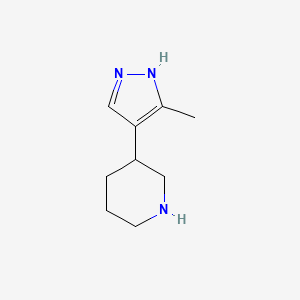

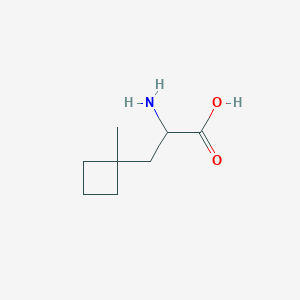
![2-Azabicyclo[5.1.0]octane](/img/structure/B13001303.png)
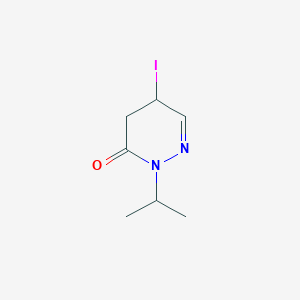


![5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline](/img/structure/B13001324.png)
